molecular formula C22H27NO8 B12397582 Fenfangjine G

Fenfangjine G

Cat. No.: B12397582
M. Wt: 433.5 g/mol
InChI Key: YVYLKUBETBPYFU-LCYWIJLYSA-N
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Description

Fenfangjine G is a natural alkaloid compound found in the roots of Stephania tetrandra S. Moore, a plant commonly used in traditional Chinese medicine. It is an active component of Fangji Huangqi Tang, a well-known prescription used for treating nephrotic syndrome. This compound has shown potential in various scientific research applications, particularly in the fields of nephrology and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fenfangjine G involves several steps, including hydrogenation and demethylation reactions. The specific synthetic routes and reaction conditions are not widely documented, but it is known that the compound can be derived from the demethylation of tetrandrine, another alkaloid found in Stephania tetrandra .

Industrial Production Methods

Industrial production of this compound is typically achieved through the extraction and purification of the compound from the roots of Stephania tetrandra. This process involves several steps, including solvent extraction, chromatography, and crystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Fenfangjine G undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated derivatives .

Mechanism of Action

Fenfangjine G exerts its effects through various molecular targets and pathways. It is known to interact with specific receptors and enzymes involved in the regulation of kidney function and inflammation. The exact mechanism of action is still under investigation, but it is believed to involve modulation of signaling pathways related to nephrotic syndrome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fenfangjine G is unique due to its specific molecular structure and its role as an active component in Fangji Huangqi Tang. Its potential therapeutic effects in nephrotic syndrome and its distinct chemical properties set it apart from other similar compounds .

Properties

Molecular Formula

C22H27NO8

Molecular Weight

433.5 g/mol

IUPAC Name

[(1S,8R,9R,12S,13R)-12-acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate

InChI

InChI=1S/C22H27NO8/c1-10(24)30-14-9-22-7-8-23-17(16(22)21(29-4)20(14)31-11(2)25)18(26)12-5-6-13(28-3)19(27)15(12)22/h5-6,14,17-18,20,23,26-27H,7-9H2,1-4H3/t14-,17-,18-,20+,22+/m1/s1

InChI Key

YVYLKUBETBPYFU-LCYWIJLYSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@]23CCN[C@H](C2=C([C@H]1OC(=O)C)OC)[C@@H](C4=C3C(=C(C=C4)OC)O)O

Canonical SMILES

CC(=O)OC1CC23CCNC(C2=C(C1OC(=O)C)OC)C(C4=C3C(=C(C=C4)OC)O)O

Origin of Product

United States

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